molecular formula C19H18N2O3 B12825099 Methyl benzoyltryptophanate

Methyl benzoyltryptophanate

Cat. No.: B12825099
M. Wt: 322.4 g/mol
InChI Key: WGDLCGXLYAWHCR-UHFFFAOYSA-N
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Description

Methyl benzoyltryptophanate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group attached to a tryptophan moiety, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzoyltryptophanate typically involves the esterification of benzoyltryptophan with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Common acid catalysts used in this process include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl benzoyltryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoyltryptophan carboxylic acid.

    Reduction: Benzoyltryptophanol.

    Substitution: Various substituted benzoyltryptophan derivatives.

Scientific Research Applications

Methyl benzoyltryptophanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of methyl benzoyltryptophanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a similar structure but lacks the tryptophan moiety.

    Benzoyltryptophan: The parent compound without the methyl ester group.

    Methyl tryptophanate: An ester of tryptophan without the benzoyl group.

Uniqueness

Methyl benzoyltryptophanate is unique due to the combination of the benzoyl and tryptophan moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with the individual components alone.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-benzamido-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C19H18N2O3/c1-24-19(23)17(21-18(22)13-7-3-2-4-8-13)11-14-12-20-16-10-6-5-9-15(14)16/h2-10,12,17,20H,11H2,1H3,(H,21,22)

InChI Key

WGDLCGXLYAWHCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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